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Compound of Interest

Compound Name: 5-Formyl-dCTP

Cat. No.: B12381684 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed protocols for the enzymatic incorporation of 5-Formyl-
dCTP into DNA, its subsequent detection, and its use in affinity enrichment applications. The

information is intended for professionals in molecular biology, epigenetics, and drug

development.

Introduction
5-Formylcytosine (5fC) is a key intermediate in the active DNA demethylation pathway,

generated by the iterative oxidation of 5-methylcytosine (5mC) by Ten-Eleven Translocation

(TET) enzymes.[1][2] While present at low levels in the genome, 5fC plays a crucial role in

epigenetic regulation and is a stable modification that can influence DNA structure and protein

interactions.[2] The ability to incorporate its deoxynucleoside triphosphate precursor, 5-Formyl-
dCTP, into DNA enzymatically allows for the synthesis of 5fC-containing DNA probes. These

probes are invaluable tools for studying 5fC-binding proteins, validating detection methods, and

exploring the downstream functional consequences of this epigenetic mark.

5-Formyl-dCTP can be incorporated into DNA by various DNA polymerases, creating a

substrate for further investigation.[3] The aldehyde group on the C5 position of the cytosine

base serves as a chemical handle for specific labeling, such as biotinylation, enabling affinity

purification and detection.[2]
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Signaling Pathway: Active DNA Demethylation
The primary biological context for 5-formylcytosine is the active DNA demethylation pathway.

This process is initiated by the TET family of dioxygenases, which oxidize 5-methylcytosine.

The resulting 5fC, along with 5-carboxylcytosine (5caC), is recognized and excised by Thymine

DNA Glycosylase (TDG), leading to a base excision repair (BER) cascade that ultimately

restores an unmodified cytosine.

Caption: Active DNA demethylation pathway via TET and BER.

Experimental Protocols
Protocol 1: Enzymatic Incorporation of 5-Formyl-dCTP
via PCR
This protocol describes the generation of DNA fragments containing 5-formylcytosine by

substituting a portion of the dCTP with 5-Formyl-dCTP in a standard PCR reaction. This

method is adapted from protocols for other modified nucleotides, such as 5-methyl-dCTP.

Optimization may be required depending on the template and polymerase used.

Materials:

DNA template

Forward and reverse primers

Thermostable DNA polymerase (e.g., Taq DNA Polymerase)

10X PCR buffer

dNTP mix (10 mM each of dATP, dGTP, dTTP)

dCTP (10 mM)

5-Formyl-dCTP (10 mM)

Nuclease-free water

Procedure:
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Prepare a dNTP/5-FdCTP Mix: Prepare a working solution containing a mixture of dCTP and

5-Formyl-dCTP. The optimal ratio must be determined empirically, but a starting point of 1:4

(5-Formyl-dCTP:dCTP) is recommended.

Set up the PCR Reaction: Assemble the following components on ice in a sterile PCR tube.

Component Volume (for 50 µL reaction) Final Concentration

10X PCR Buffer 5 µL 1X

10 mM dNTP mix (A, G, T) 1 µL 200 µM each

10 mM dCTP/5-FdCTP mix 1 µL 200 µM total

10 µM Forward Primer 1 µL 0.2 µM

10 µM Reverse Primer 1 µL 0.2 µM

DNA Template 1-100 ng Varies

Taq DNA Polymerase (5 U/µL) 0.25 µL 1.25 units

Nuclease-free water to 50 µL -

Perform Thermal Cycling: Use the following conditions as a starting point. Note that the

presence of 5fC may slightly lower the melting temperature of the DNA, but standard

denaturation temperatures are typically effective.

Step Temperature Time Cycles

Initial Denaturation 95°C 2-3 minutes 1

Denaturation 95°C 30 seconds 25-35

Annealing 55-65°C 30 seconds

Extension 72°C 1 minute/kb

Final Extension 72°C 5 minutes 1

Hold 4°C ∞ 1
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Analyze and Purify PCR Product: Run a small aliquot of the PCR product on an agarose gel

to verify amplification. Purify the remaining product using a standard PCR cleanup kit.

Quantitative Data: Polymerase Efficiency with Modified
Cytosines
Direct quantitative comparisons of DNA polymerase efficiency for incorporating 5-Formyl-
dCTP are not readily available in the literature. However, studies on RNA Polymerase II (Pol II)

provide valuable insights into how the formyl group affects polymerization. The specificity

constant for GTP incorporation opposite a 5fC in the template is significantly reduced

compared to an unmodified cytosine. This suggests that DNA polymerases may also exhibit

lower efficiency and fidelity when incorporating 5-Formyl-dCTP.

The table below summarizes the relative incorporation efficiency of GTP by mammalian Pol II

opposite various cytosine modifications. While not a direct measure of 5-Formyl-dCTP
incorporation by a DNA polymerase, it serves as a useful proxy for understanding the

enzymatic challenge posed by the formyl group.

Template Base Relative Incorporation Efficiency (%)

Cytosine (C) 100

5-methylcytosine (5mC) ~100

5-hydroxymethylcytosine (5hmC) ~100

5-formylcytosine (5fC) 40 ± 5

5-carboxylcytosine (5caC) 39 ± 3

Data adapted from Wang et al. (2015) and normalized to the efficiency of incorporation

opposite unmodified cytosine.

Protocol 2: Chemical Labeling of 5fC-containing DNA
with Biotin
The aldehyde group of the incorporated 5-formylcytosine provides a reactive handle for

covalent labeling. Biotin-hydrazide can be used to specifically label the formyl group, forming a
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stable hydrazone linkage. This allows for subsequent affinity enrichment or detection.

Materials:

Purified 5fC-containing DNA (from Protocol 1)

Biotin-hydrazide

Aniline solution (catalyst)

Labeling Buffer (e.g., 100 mM Sodium Acetate, pH 4.5)

Nuclease-free water

DNA purification columns or ethanol precipitation reagents

Procedure:

Prepare Reagents:

Dissolve biotin-hydrazide in DMSO to a stock concentration of 50 mM.

Prepare a fresh 1 M aniline solution in water.

Set up Labeling Reaction:

In a microcentrifuge tube, combine up to 5 µg of 5fC-containing DNA with the labeling

buffer.

Add aniline to a final concentration of 100 mM.

Add biotin-hydrazide to a final concentration of 5-10 mM.

Incubate: Incubate the reaction at 37°C for 16-18 hours.

Purify Labeled DNA: Remove unreacted biotin-hydrazide and other reaction components by

either:

Using a DNA purification spin column according to the manufacturer's instructions.
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Performing an ethanol precipitation.

Application: Affinity Enrichment of 5fC-Labeled DNA
This protocol describes a pull-down assay to enrich for biotin-labeled 5fC-containing DNA

fragments, for example, to identify 5fC-binding proteins from a nuclear extract.

Workflow for 5fC-DNA Affinity Enrichment

1. PCR with 5-Formyl-dCTP

2. Biotin-Hydrazide Labeling

3. Bind to Streptavidin Beads

4. Incubate with Nuclear Extract

5. Wash to Remove Non-specific Binders

6. Elute Bound Proteins

7. Analyze by WB or MS

Click to download full resolution via product page
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Caption: Workflow for affinity enrichment of 5fC-binding proteins.

Protocol 3: Pull-Down of 5fC-Binding Proteins
Materials:

Biotin-labeled 5fC-containing DNA ("bait")

Control DNA (biotin-labeled, without 5fC)

Streptavidin-coated magnetic beads

Nuclear protein extract

Binding Buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 10% glycerol, 5 mM MgCl₂)

Wash Buffer (Binding buffer with increased salt, e.g., 150 mM KCl)

Elution Buffer (e.g., high salt buffer or SDS-PAGE loading buffer)

Magnetic stand

Procedure:

Bead Preparation: Resuspend streptavidin magnetic beads and wash them twice with

Binding Buffer.

Immobilize DNA Bait: Incubate the washed beads with the biotin-labeled 5fC-DNA (and

control DNA in a separate tube) for 1 hour at 4°C with gentle rotation.

Blocking (Optional): To reduce non-specific binding, block the DNA-bound beads with a

solution of BSA (1%) in Binding Buffer for 1 hour at 4°C.

Protein Binding:

Place the tubes on a magnetic stand and remove the supernatant.

Add the nuclear protein extract to the beads and incubate for 2-4 hours at 4°C with gentle

rotation.
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Washing:

Place the tubes on the magnetic stand and discard the supernatant.

Wash the beads 4-6 times with Wash Buffer. For each wash, resuspend the beads,

incubate briefly, and then separate on the magnetic stand.

Elution:

After the final wash, remove the supernatant.

Add Elution Buffer to the beads and incubate (e.g., 5-10 minutes at room temperature, or 5

minutes at 95°C if using SDS-PAGE buffer).

Analysis:

Separate the beads on the magnetic stand and collect the supernatant containing the

eluted proteins.

Analyze the proteins by Western blot for specific candidates or by mass spectrometry for

unbiased identification.

Primer Extension Assay to Verify Incorporation
A primer extension assay can be used to confirm the incorporation of 5-Formyl-dCTP and to

assess if the modification causes polymerase stalling.

Workflow for Primer Extension Assay
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1. 5' Radiolabel Primer (e.g., ³²P)

2. Anneal Labeled Primer to 5fC-DNA Template

3. Extend with DNA Polymerase & dNTPs

4. Quench Reaction at Time Points

5. Denature and Run on PAGE Gel

6. Visualize by Autoradiography

Click to download full resolution via product page

Caption: Workflow for a primer extension assay.

Protocol 4: Primer Extension Assay
This protocol is adapted from standard primer extension methodologies.

Materials:

5fC-containing DNA template (and a control template without 5fC)

DNA primer (complementary to the 3' end of the template)

T4 Polynucleotide Kinase (PNK)
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[γ-³²P]ATP

DNA Polymerase (e.g., Taq or Klenow fragment)

dNTP mix (10 mM each)

10X Annealing Buffer (e.g., 500 mM HEPES pH 7.5, 1 M KCl)

10X Extension Buffer (e.g., 500 mM Tris pH 8.0, 50 mM MgCl₂, 50 mM DTT)

Stop/Loading Buffer (e.g., 95% formamide, 0.5 mM EDTA, dyes)

Denaturing polyacrylamide gel

Procedure:

Label Primer: 5'-end label the primer using T4 PNK and [γ-³²P]ATP according to the enzyme

manufacturer's protocol. Purify the labeled primer to remove unincorporated nucleotides.

Anneal Primer and Template:

Combine the labeled primer and the 5fC-containing template DNA in a 1:1.5 molar ratio in

a tube with 1X Annealing Buffer.

Heat to 95°C for 1 minute, then slowly cool to room temperature to allow annealing.

Set up Extension Reaction:

To the annealed primer-template, add 1X Extension Buffer, dNTPs (to a final concentration

of 200 µM each), and the DNA polymerase.

Incubate and Quench:

Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C for

Klenow, 72°C for Taq).

Take aliquots at different time points (e.g., 0, 1, 5, 15, 30 minutes) and quench the reaction

by adding an equal volume of Stop/Loading Buffer.
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Analyze Products:

Denature the samples by heating at 95°C for 5 minutes.

Separate the DNA fragments on a denaturing polyacrylamide gel.

Visualize the results by autoradiography. Compare the extension products from the 5fC

template to the control template to identify any polymerase pausing or stalling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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